molecular formula C14H13N5OS2 B5291504 4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide

4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B5291504
M. Wt: 331.4 g/mol
InChI Key: FBLVRKMPBHCAFU-UHFFFAOYSA-N
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Description

4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as ITB or ITB-1, and it has been studied extensively for its various biological properties.

Mechanism of Action

The mechanism of action of ITB is not fully understood. However, it has been suggested that ITB exerts its biological effects by inhibiting certain enzymes and proteins that are involved in various cellular processes. Additionally, ITB has been shown to modulate the activity of certain signaling pathways that are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
ITB has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. Additionally, ITB has been shown to induce apoptosis in cancer cells and inhibit angiogenesis.

Advantages and Limitations for Lab Experiments

The advantages of using ITB in lab experiments include its potent biological activity and its ability to inhibit cancer cell growth. However, the limitations of using ITB in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of ITB. Further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic applications. Additionally, the development of new synthetic methods for ITB may lead to the development of more potent analogs with improved biological activity. Furthermore, the use of ITB in combination with other drugs may lead to the development of more effective cancer treatments.

Synthesis Methods

The synthesis of ITB involves a multi-step process that includes the reaction of 5-(methylthio)-1,3,4-thiadiazol-2-amine with 4-formylbenzamide to form 4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide. The final product is obtained through purification and isolation procedures.

Scientific Research Applications

ITB has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. Furthermore, ITB has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.

properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS2/c1-21-14-18-17-13(22-14)16-12(20)11-4-2-10(3-5-11)8-19-7-6-15-9-19/h2-7,9H,8H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLVRKMPBHCAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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